molecular formula C11H17FN2O4S B2384764 Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate CAS No. 2361645-53-4

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate

Cat. No.: B2384764
CAS No.: 2361645-53-4
M. Wt: 292.33
InChI Key: CNCHBOKTQLVXAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H17FN2O4S and a molecular weight of 292.33 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring, a cyano group, and a fluorosulfonylmethyl group. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-cyano-3-(hydroxymethyl)pyrrolidine-1-carboxylate with a fluorosulfonylating agent under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The reaction is carried out at low temperatures to ensure the stability of the intermediate compounds.

Chemical Reactions Analysis

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyl group is known to form strong covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, making the compound a valuable tool in studying cellular processes and developing therapeutic agents .

Comparison with Similar Compounds

Tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 3-cyano-3-(fluorosulfonylmethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17FN2O4S/c1-10(2,3)18-9(15)14-5-4-11(6-13,7-14)8-19(12,16)17/h4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCHBOKTQLVXAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CS(=O)(=O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.